N-[(3-isopropyl-5-isoxazolyl)methyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide
Overview
Description
N-[(3-isopropyl-5-isoxazolyl)methyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.19540532 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Antifungal Applications
Studies on derivatives of similar structural frameworks have demonstrated significant antimicrobial activities. For instance, azole derivatives and their antibacterial activity against various strains have been synthesized and evaluated, showing promising results against pathogens like Rhizobium radiobacter (Tumosienė et al., 2012). Moreover, novel derivatives have been developed with significant antifungal activity, further emphasizing the potential of these compounds in addressing microbial resistance (Liu et al., 2014).
Anticancer Research
The anticancer evaluation of these compounds has been a significant area of research. A study on 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives demonstrated good to moderate activity against various human cancer cell lines, highlighting their potential in developing new anticancer therapies (Yakantham et al., 2019).
Antioxidant Properties
The exploration of antioxidant properties in related compounds has also been noteworthy. Derivatives have been synthesized, showing antioxidant activity superior to well-known antioxidants like ascorbic acid, which is critical for developing novel antioxidant therapies (Tumosienė et al., 2020).
Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Oxadiazole derivatives have been identified to possess properties that inhibit corrosion in metals, an area of significant industrial importance. These studies suggest the potential of such compounds in developing more effective and environmentally friendly corrosion inhibitors (Ammal et al., 2018).
Properties
IUPAC Name |
3-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-14(2)18-12-17(29-25-18)13-22-19(26)9-11-21-24-23-20(28-21)10-6-15-4-7-16(27-3)8-5-15/h4-5,7-8,12,14H,6,9-11,13H2,1-3H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHJCONXWBSVRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC(=O)CCC2=NN=C(O2)CCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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